2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine
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Overview
Description
2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine is a heterocyclic compound characterized by the presence of a thiadiazine ring substituted with chlorophenyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine typically involves the reaction of appropriate chlorophenyl derivatives with thiadiazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,6-Bis(4-chlorophenyl)-3-methylpiperidin-4-one
- 2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one
- 3-Methyl-2,6-bis(4-chlorophenyl)piperidin-4-one thiosemicarbazone
Uniqueness
2,6-Bis(4-chlorophenyl)-4-ethyl-4-methyl-4H-1,3,5-thiadiazine is unique due to its specific substitution pattern and the presence of the thiadiazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
64269-73-4 |
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Molecular Formula |
C18H16Cl2N2S |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)-4-ethyl-4-methyl-1,3,5-thiadiazine |
InChI |
InChI=1S/C18H16Cl2N2S/c1-3-18(2)21-16(12-4-8-14(19)9-5-12)23-17(22-18)13-6-10-15(20)11-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
POZYXPGLTYRDJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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